molecular formula C12H12N2O B2940945 2-Methoxy-5-(pyridin-4-yl)aniline CAS No. 104994-92-5

2-Methoxy-5-(pyridin-4-yl)aniline

Cat. No.: B2940945
CAS No.: 104994-92-5
M. Wt: 200.241
InChI Key: FBAWXJMSEFDNOH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyridin-4-yl)aniline is an organic compound with the molecular formula C12H12N2O It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a pyridine ring attached to the aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(pyridin-4-yl)aniline typically involves the reaction of 2-methoxyaniline with 4-bromopyridine under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(pyridin-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-Methoxy-5-(pyridin-4-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

  • 2-Methoxy-4-(pyridin-3-yl)aniline
  • 2-Methoxy-3-(pyridin-2-yl)aniline
  • 2-Methoxy-6-(pyridin-5-yl)aniline

Comparison: 2-Methoxy-5-(pyridin-4-yl)aniline is unique due to the specific positioning of the methoxy and pyridine groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications.

Properties

IUPAC Name

2-methoxy-5-pyridin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAWXJMSEFDNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104994-92-5
Record name 2-methoxy-5-(pyridin-4-yl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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